Product packaging for coproporphyrinogen I(4-)(Cat. No.:)

coproporphyrinogen I(4-)

Cat. No.: B1259388
M. Wt: 656.7 g/mol
InChI Key: WIUGGJKHYQIGNH-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Coproporphyrinogen I(4-) as a Cyclic Tetrapyrrole Anion

Coproporphyrinogen I(4-) is chemically defined as the cyclic tetrapyrrole anion that results from the deprotonation of the four carboxylic acid groups of coproporphyrinogen I. nih.govebi.ac.uk This structure consists of four pyrrole (B145914) rings linked by methylene (B1212753) bridges, forming a macrocyclic compound. ontosight.ainih.gov It is the conjugate base of coproporphyrinogen I. nih.gov The key distinction between coproporphyrinogen I and its isomer, coproporphyrinogen III, lies in the arrangement of the four carboxyethyl ("P") and four methyl ("M") groups attached to the pyrrole rings. The I isomer exhibits a symmetrical MP-MP-MP-MP sequence, whereas the III isomer has an asymmetrical MP-MP-MP-PM arrangement. wikipedia.org

Overview of Porphyrin Biosynthesis Pathways

The biosynthesis of tetrapyrroles, a class of compounds vital for numerous biological functions, proceeds through a series of complex enzymatic reactions. These pathways are responsible for the synthesis of heme, chlorophyll, vitamin B12, and siroheme. A central intermediate in many of these pathways is uroporphyrinogen III, which serves as a crucial branch point. frontiersin.orgnih.govasm.orgmdpi.com

The Classical Protoporphyrin-Dependent (PPD) Heme Biosynthesis Pathway

For many years, the protoporphyrin-dependent (PPD) pathway was considered the sole route for heme biosynthesis. frontiersin.orgnih.gov In this well-studied pathway, which is common in eukaryotes and Gram-negative bacteria, coproporphyrinogen III is decarboxylated to form protoporphyrinogen (B1215707) IX. frontiersin.orgnih.govencyclopedia.pub This intermediate is then oxidized to protoporphyrin IX, and the final step involves the insertion of iron by the enzyme protoporphyrin ferrochelatase to produce heme. encyclopedia.pub

The Coproporphyrin-Dependent (CPD) Heme Biosynthesis Pathway

A more recently discovered route is the coproporphyrin-dependent (CPD) pathway, predominantly found in Gram-positive bacteria such as those belonging to the Firmicutes and Actinobacteria phyla. frontiersin.orgnih.govpnas.org This pathway diverges from the PPD pathway after the formation of coproporphyrinogen III. In the CPD pathway, coproporphyrinogen III is first oxidized to coproporphyrin III. Subsequently, iron is inserted into the coproporphyrin III macrocycle by the enzyme coproporphyrin ferrochelatase to yield coproheme. frontiersin.orgnih.govresearchgate.net The final step involves the decarboxylation of coproheme to generate heme. frontiersin.orgnih.gov

The Siroheme-Dependent Pathway

Considered the most ancient of the heme biosynthetic pathways, the siroheme-dependent pathway is found in some archaea and sulfate-reducing bacteria. frontiersin.orgnih.govnih.gov This pathway also utilizes uroporphyrinogen III as a precursor, but it proceeds through the intermediate siroheme, which is then converted to heme. frontiersin.orgnih.gov

Historical Academic Perspectives on Coproporphyrinogen I(4-) Discovery and Characterization

The understanding of coproporphyrinogen's role in metabolism has evolved significantly over time. Early research in the 1970s by the Jacobs' group provided initial clues that the terminal steps of heme synthesis might differ between bacterial groups. They observed that while Gram-negative bacteria like E. coli accumulated protoporphyrin, Gram-positive bacteria such as S. aureus accumulated coproporphyrin when supplied with heme precursors. pnas.org

For a long time, the PPD pathway was believed to be universal. frontiersin.orgnih.gov However, the discovery of the CPD pathway in the early 2010s challenged this dogma. frontiersin.orgnih.gov This newer pathway highlighted that Gram-positive bacteria utilize a distinct set of reactions involving coproporphyrin as an intermediate, rather than protoporphyrin. pnas.org The characterization of the enzyme HemQ, which is essential for this pathway, was a significant milestone. pnas.orgresearchgate.net

Further research has continued to uncover the intricacies of these pathways, including the identification and characterization of the various enzymes involved, such as coproporphyrinogen oxidase and protoporphyrinogen oxidase. nih.govnih.govporphyrianet.org The study of these enzymes and their evolutionary relationships has provided deeper insights into the diversification of heme biosynthesis across different life forms. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H40N4O8-4 B1259388 coproporphyrinogen I(4-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H40N4O8-4

Molecular Weight

656.7 g/mol

IUPAC Name

3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)/p-4

InChI Key

WIUGGJKHYQIGNH-UHFFFAOYSA-J

Canonical SMILES

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)[O-])N2)C)CCC(=O)[O-])C)CCC(=O)[O-])C)CCC(=O)[O-]

Origin of Product

United States

Formation and Biochemical Fate of Coproporphyrinogen I 4

Enzymatic Formation of Coproporphyrinogen I(4-)

The synthesis of coproporphyrinogen I(4-) is a direct consequence of the formation of its precursor, uroporphyrinogen I, which occurs at a critical branch point in the heme synthesis pathway.

The enzyme uroporphyrinogen decarboxylase (UROD), also known as HemE, is responsible for the fifth step in the heme biosynthesis pathway. embopress.orgmedlineplus.gov This cytosolic enzyme catalyzes the sequential decarboxylation of the four acetate (B1210297) side chains of a uroporphyrinogen molecule to form a coproporphyrinogen. embopress.orguniprot.org UROD is capable of acting on both uroporphyrinogen I and uroporphyrinogen III as substrates. nih.govuniprot.org

When uroporphyrinogen I is present, UROD catalyzes the conversion of its four carboxymethyl (acetic acid) side chains into methyl groups. wikipedia.orgwikipedia.org This reaction releases four molecules of carbon dioxide and results in the formation of coproporphyrinogen I. wikipedia.org The enzyme does not require cofactors for this activity. embopress.org

The standard heme synthesis pathway produces uroporphyrinogen III. frontierspecialtychemicals.comnih.gov This process begins with the condensation of four porphobilinogen (B132115) molecules by the enzyme porphobilinogen deaminase (also called uroporphyrinogen I synthase) to form a linear tetrapyrrole known as hydroxymethylbilane (B3061235). frontierspecialtychemicals.comutah.edu Subsequently, the enzyme uroporphyrinogen-III cosynthase (or synthase) rapidly cyclizes hydroxymethylbilane, inverting one of the pyrrole (B145914) rings to form the asymmetric uroporphyrinogen III. wikipedia.orgutah.edu

A divergence from this pathway occurs if the uroporphyrinogen-III cosynthase enzyme is absent or inactive. wikipedia.org In such a scenario, the linear hydroxymethylbilane spontaneously cyclizes without the inversion of the final pyrrole ring, leading to the formation of the symmetric uroporphyrinogen I isomer. wikipedia.orgfrontierspecialtychemicals.com This condition is characteristic of congenital erythropoietic porphyria. wikipedia.orgwikipedia.org Once formed, this uroporphyrinogen I becomes the substrate for uroporphyrinogen decarboxylase, leading to the production of coproporphyrinogen I. wikipedia.org

Enzymatic Conversion and Isomer Differentiation

FeatureCoproporphyrinogen I PathwayCoproporphyrinogen III Pathway (Normal Heme Synthesis)
Precursor Uroporphyrinogen I wikipedia.orgUroporphyrinogen III frontierspecialtychemicals.com
Enzyme for Precursor Formation Spontaneous cyclization of hydroxymethylbilane (in deficiency of Uroporphyrinogen-III cosynthase) wikipedia.orgwikipedia.orgUroporphyrinogen-III cosynthase utah.edu
Decarboxylating Enzyme Uroporphyrinogen Decarboxylase (UROD/HemE) nih.govuniprot.orgUroporphyrinogen Decarboxylase (UROD/HemE) nih.govuniprot.org
Product Coproporphyrinogen I(4-) wikipedia.orgCoproporphyrinogen III wikipedia.org
Subsequent Metabolic Step Spontaneous oxidation to Coproporphyrin I hmdb.cahmdb.caEnzymatic conversion to Protoporphyrinogen (B1215707) IX by Coproporphyrinogen III oxidase wikipedia.orgtaylorandfrancis.com
Metabolic Significance Dead-end product, accumulation is pathological wikipedia.orghmdb.caEssential intermediate for heme biosynthesis wikipedia.org

Metabolic Branch Points Involving Coproporphyrinogen Isomers

The structural difference between coproporphyrinogen isomers is fundamental to their metabolic fate. The cell's enzymatic machinery is highly specific, and this specificity dictates why one isomer proceeds towards heme synthesis while the other becomes a metabolic dead end.

Coproporphyrinogen I and III are structural isomers, differing only in the arrangement of the side chains on their pyrrole rings. wikipedia.org Both molecules contain four methyl (M) groups and four propionate (B1217596) (P) groups.

Coproporphyrinogen I has a symmetric arrangement of these side chains, with a repeating MP-MP-MP-MP sequence around the macrocycle. wikipedia.org

Coproporphyrinogen III , in contrast, has an asymmetric arrangement. The sequence is MP-MP-MP-PM, with the side chains on the final pyrrole ring being reversed. wikipedia.orgwikipedia.org

This structural asymmetry in the type III isomer is crucial for its recognition by the next enzyme in the heme pathway, coproporphyrinogen oxidase. nih.gov This enzyme, which is specific for the III isomer, catalyzes the oxidative decarboxylation of two propionate side chains to form protoporphyrinogen IX. wikipedia.orgnih.gov Coproporphyrinogen I is not a substrate for this enzyme and therefore cannot be further metabolized in the heme biosynthetic pathway. nih.gov

Since coproporphyrinogen I(4-) cannot be processed by coproporphyrinogen oxidase, it accumulates in the body. wikipedia.org Its ultimate fate is non-enzymatic conversion to a more stable form.

Porphyrinogens, including coproporphyrinogen I, are relatively unstable molecules. frontierspecialtychemicals.com In the presence of oxygen, coproporphyrinogen I undergoes spontaneous oxidation. hmdb.cahmdb.ca This process involves the removal of six hydrogen atoms from the methylene (B1212753) bridges connecting the pyrrole rings, resulting in the formation of a fully conjugated, stable porphyrin macrocycle known as coproporphyrin I. hmdb.ca Coproporphyrin I is a colored, fluorescent pigment that is considered a metabolic dead-end product and is subsequently excreted in urine and feces. hmdb.cahmdb.ca

Cellular and Organismal Contexts of Coproporphyrinogen I 4 Metabolism

Localization of Heme Biosynthesis Enzymes and Intermediates

The synthesis of heme, a critical iron-containing molecule, is a spatially organized process within eukaryotic cells, with enzymes and intermediates distributed between the mitochondria and the cytosol. mdpi.commicrobenotes.com This compartmentalization is crucial for the regulation and efficiency of the pathway. mdpi.com

Mitochondrial Compartmentalization of Terminal Heme Biosynthesis Steps

The initial and final three steps of heme biosynthesis are localized within the mitochondria. mdpi.comresearchgate.net The process begins in the mitochondrial matrix with the condensation of glycine (B1666218) and succinyl-CoA to form 5-aminolevulinic acid (ALA), catalyzed by ALA synthase. mdpi.commicrobenotes.com This first committed step is a key regulatory point in the pathway. youtube.com ALA is then transported to the cytosol, where a series of four enzymatic reactions convert it to coproporphyrinogen III. mdpi.com

For the terminal steps of heme synthesis, coproporphyrinogen III must be transported back into the mitochondrial intermembrane space. mdpi.comfrontiersin.org Here, the enzyme coproporphyrinogen oxidase (CPOX), located on the outer surface of the inner mitochondrial membrane, catalyzes the oxidative decarboxylation of two of the four propionate (B1217596) side chains of coproporphyrinogen III to form protoporphyrinogen (B1215707) IX. frontiersin.orgwikipedia.orgnih.gov Protoporphyrinogen IX is then translocated into the mitochondrial matrix. frontiersin.org Within the matrix, protoporphyrinogen oxidase (PPOX), an inner mitochondrial membrane-associated enzyme, oxidizes protoporphyrinogen IX to protoporphyrin IX. frontiersin.org The final step involves the insertion of ferrous iron into protoporphyrin IX by ferrochelatase, another inner mitochondrial membrane enzyme, to form heme. mdpi.commicrobenotes.com The localization of these terminal enzymes within the mitochondria ensures the efficient channeling of intermediates and the final production of heme in close proximity to where it is heavily utilized, such as in the assembly of electron transport chain components. youtube.com

Soluble vs. Membrane-Bound Enzyme Characteristics

The enzymes of the heme biosynthesis pathway exhibit a mix of soluble and membrane-bound characteristics, which is essential for their function and the compartmentalization of the pathway.

Soluble Enzymes: The four enzymes that catalyze the conversion of ALA to coproporphyrinogen III in the cytosol are soluble. mdpi.com These are porphobilinogen (B132115) synthase (also known as ALA dehydratase), hydroxymethylbilane (B3061235) synthase (also known as porphobilinogen deaminase), uroporphyrinogen III synthase, and uroporphyrinogen III decarboxylase. mdpi.com Their solubility allows them to freely diffuse within the cytoplasm, facilitating their interaction with their respective substrates.

Membrane-Bound Enzymes: In contrast, the enzymes involved in the terminal steps of heme synthesis are associated with the mitochondrial membranes. mdpi.com Coproporphyrinogen oxidase (CPOX) is located in the intermembrane space, associated with the inner mitochondrial membrane. frontiersin.orgwikipedia.org Protoporphyrinogen oxidase (PPOX) and ferrochelatase are also integral to the inner mitochondrial membrane. mdpi.comfrontiersin.org This membrane association is critical for several reasons. It positions the enzymes to receive their substrates as they are transported across the mitochondrial membranes and facilitates the transfer of intermediates between enzymes, potentially forming a multi-enzyme complex or "metabolon." researchgate.net This organization can enhance catalytic efficiency and prevent the diffusion of potentially toxic intermediates. For instance, the anchoring of P450 enzymes, which are heme-containing proteins, to the membrane is achieved through a nonpolar N-terminal extension. nih.gov

EnzymeLocationCharacteristic
ALA synthaseMitochondrial MatrixMembrane-associated
Porphobilinogen synthaseCytosolSoluble
Hydroxymethylbilane synthaseCytosolSoluble
Uroporphyrinogen III synthaseCytosolSoluble
Uroporphyrinogen III decarboxylaseCytosolSoluble
Coproporphyrinogen oxidaseMitochondrial Intermembrane SpaceMembrane-associated
Protoporphyrinogen oxidaseMitochondrial Inner MembraneMembrane-associated
FerrochelataseMitochondrial Inner MembraneMembrane-associated

Microbial Metabolism of Coproporphyrinogen

While the core pathway for tetrapyrrole biosynthesis is ancient and conserved, prokaryotes exhibit significant diversity in their heme biosynthetic pathways, particularly in the later steps involving coproporphyrinogen III. asm.org

Distinct Heme Biosynthesis Pathways in Gram-Positive and Gram-Negative Bacteria

Three distinct pathways for de novo heme biosynthesis have been identified in prokaryotes: the protoporphyrin-dependent (PPD) pathway, the coproporphyrin-dependent (CPD) pathway, and the siroheme-dependent pathway. frontiersin.orgmdpi.com The PPD and CPD pathways are the most common in bacteria and diverge after the formation of coproporphyrinogen III. mdpi.com

Gram-Negative Bacteria: Most Gram-negative bacteria, like Escherichia coli, and eukaryotes utilize the "classical" or protoporphyrin-dependent (PPD) pathway. frontiersin.orgnih.gov In this pathway, coproporphyrinogen III is converted to protoporphyrinogen IX by the enzyme coproporphyrinogen III oxidase. nih.gov This is followed by the oxidation of protoporphyrinogen IX to protoporphyrin IX, and finally the insertion of iron to form heme. asm.org

Gram-Positive Bacteria: Many Gram-positive bacteria, including those from the phyla Bacillota (formerly Firmicutes) and Actinomycetota (formerly Actinobacteria), employ a distinct coproporphyrin-dependent (CPD) pathway. asm.orgfrontiersin.org In this pathway, coproporphyrinogen III is first oxidized to coproporphyrin III by a coproporphyrinogen oxidase (HemY). frontiersin.orgnih.gov Iron is then inserted into coproporphyrin III by a coproporphyrin ferrochelatase (HemH) to form coproheme. nih.gov Finally, coproheme is decarboxylated by the enzyme HemQ to produce heme. nih.gov It's estimated that about 70% of monoderm Gram-positive bacteria use the CPD pathway for heme biosynthesis. frontiersin.org

Phylogenetic Origins of Coproporphyrinogen-Processing Enzymes in Prokaryotes

Phylogenetic analysis of coproporphyrinogen-processing enzymes reveals distinct evolutionary origins for the different classes of these enzymes. mdpi.com The study of these enzymes is crucial for understanding the evolution of metabolic pathways in prokaryotes. nih.govnih.gov

Coproporphyrinogen Oxidase (CgoX/HemY): The coproporphyrinogen oxidases involved in the CPD pathway, which oxidize coproporphyrinogen III to coproporphyrin III, appear to have originated from monoderm Actinomycetota and Bacillota. mdpi.com These sequences are well-separated from the protoporphyrinogen oxidases found in other bacteria. mdpi.com

Protoporphyrinogen Oxidase (PgoX/HemF/HemN): The protoporphyrinogen oxidases, which are part of the PPD pathway and convert coproporphyrinogen III to protoporphyrinogen IX, are believed to have originated in cyanobacteria. mdpi.com These enzymes are distinct from their descendants found in Deltaproteobacteria and later eukaryotic lineages. mdpi.com The use of starting sequences from well-characterized proteins, such as PgoX from Myxococcus xanthus and CgoX from Bacillus subtilis, has been instrumental in these phylogenetic studies. mdpi.com

Bio-Based Production and Metabolic Engineering Approaches for Porphyrins in Microbial Systems (e.g., Escherichia coli)

The diverse applications of porphyrins in medicine and technology have driven interest in their bio-based production using metabolically engineered microorganisms like Escherichia coli. sciepublish.comnih.gov Microbial synthesis offers a more sustainable and economically viable alternative to chemical synthesis. mdpi.com

Escherichia coli is a favored host for porphyrin production due to its well-understood genetics and the availability of advanced metabolic engineering tools. mdpi.com By overexpressing genes involved in the heme biosynthetic pathway, researchers can accumulate specific porphyrin intermediates. nih.govnih.gov

Several strategies have been employed to enhance porphyrin production in E. coli:

Pathway Engineering: A modular system involving multiple plasmids carrying different heme biosynthetic genes has been used to systematically extend the pathway and produce various porphyrins. nih.gov This approach has yielded significant production levels of porphyrin intermediates. nih.govnih.gov

Heterologous Expression: The Shemin/C4 pathway, which is not native to E. coli, has been heterologously expressed to increase the precursor supply for porphyrin synthesis. sciepublish.commdpi.com This, combined with the overexpression of key pathway genes like hemA, hemB, hemD, hemE, and hemY, has led to high-level production of coproporphyrin. mdpi.com

Host Strain Modification: Engineering E. coli strains to have an enlarged intracellular pool of precursors like succinyl-CoA can further boost porphyrin production. sciepublish.commdpi.com

Cultivation Optimization: Utilizing alternative carbon sources like glycerol (B35011) and optimizing bioreactor conditions can enhance the economic feasibility and yield of the bioprocess. sciepublish.com

In Vitro and In Situ Studies of Coproporphyrinogen Conversion

The study of coproporphyrinogen I metabolism, an isomer not typically involved in the main heme biosynthetic pathway, is crucial for understanding certain pathological conditions, such as congenital erythropoietic porphyria. wikipedia.org Unlike the functional isomer coproporphyrinogen III, coproporphyrinogen I is generally considered a dead-end product. hmdb.ca Research utilizing in vitro and in situ models has been instrumental in elucidating the factors that govern its formation and fate.

A variety of experimental systems have been developed to investigate the enzymatic conversion and metabolic pathway of porphyrinogens, including the I isomer of coproporphyrinogen. These systems allow for controlled examination of specific enzymes and substrates outside the complexity of a whole organism.

Isolated Organelle Systems: In situ studies using isolated mitochondria have proven effective for examining the terminal stages of heme biosynthesis. nih.gov In one such system, isolated murine liver mitochondria are incubated with coproporphyrinogen to study its conversion to subsequent products. nih.gov Researchers can sample substrate and product levels at timed intervals, demonstrating, for example, the accumulation of protoporphyrin when coproporphyrinogen is the sole substrate. nih.gov This approach also allows for the investigation of substrate channeling within potential multi-enzyme complexes located at the inner mitochondrial membrane. nih.gov

Metabolically Engineered Microorganisms: In vitro studies frequently employ genetically modified organisms, such as Escherichia coli, to overproduce specific porphyrins or their precursors. nih.gov A modular system using multiple compatible plasmids can be engineered, with each plasmid carrying one or more genes from the heme biosynthetic pathway under the control of constitutive promoters. nih.gov This bypasses the native regulatory circuits and allows for high-level production of intermediates. For instance, different combinations of plasmids can be used to accumulate specific porphyrinogens, which are then harvested and analyzed, often using techniques like high-performance liquid chromatography (HPLC). nih.gov

Cellular Lysate and Erythrocyte Preparations: Early research on porphyrin biosynthesis utilized tissue systems like chicken erythrocyte preparations. nih.gov These systems were instrumental in identifying porphobilinogen as a porphyrin precursor and studying the interconversion of porphyrins. nih.gov

Whole-Cell Models: Cancer cell lines are also used to study disruptions in heme metabolism, sometimes referred to as "porphyrin overdrive". life-science-alliance.org In these experiments, cells can be supplemented with precursors like δ-aminolevulinic acid (ALA) to induce the accumulation of porphyrins, which can then be measured by methods such as flow cytometry to assess the metabolic state of the cells. life-science-alliance.org

The intracellular concentration of porphyrins, including the oxidized form of coproporphyrinogen I (coproporphyrin I), can be significantly altered by various environmental stimuli. The analysis of these profiles provides insight into metabolic responses to stress and external agents.

One prominent example is the response of certain bacteria to antimicrobial blue light (aBL). nih.govnih.gov In methicillin-resistant Staphylococcus aureus (MRSA), which contains abundant endogenous coproporphyrin, aBL irradiation acts as a significant environmental stimulus. nih.gov The light excites these intracellular chromophores, leading to the production of cytotoxic reactive oxygen species (ROS), such as singlet oxygen. nih.govnih.gov

The study of this process revealed a direct impact on the intracellular porphyrin profile. As the dose of aBL increased, the concentration of intracellular coproporphyrin gradually decreased. This reduction is hypothesized to be a consequence of the porphyrin's role as the photosensitizer that initiates the cell-damaging cascade. nih.gov The resulting ROS then oxidize various cellular components, particularly unsaturated fatty acids in the cell membrane, leading to membrane damage and bacterial death. nih.govnih.gov

The table below summarizes findings from a study investigating the effect of aBL on intracellular coproporphyrin levels in MRSA.

Condition Observed Change in Intracellular Coproporphyrin Associated Molecular Events Reference
Control (No Light)Concentration remained stable with minor fluctuations (<5%).Baseline cellular activity. nih.gov
aBL IrradiationGradual decrease in concentration as the light dose increased.Increased levels of reactive oxygen species (ROS) and singlet oxygen; increased lipid peroxidation. nih.govnih.gov

Other stimuli that can alter porphyrin profiles include chemical exposure and pathological states. For instance, estrogens have been shown to generate ROS in some experimental systems, which can impact heme metabolism. nih.gov Furthermore, conditions like chronic kidney disease can alter the plasma levels of coproporphyrin I, reflecting changes in its transport and elimination, thereby serving as an endogenous biomarker for specific transporter functions. nih.gov

Analytical Methodologies for Coproporphyrinogen and Its Derivatives in Research

Chromatographic Techniques for Porphyrin Isomer Separation and Quantification

Chromatographic methods are fundamental to the separation and quantification of coproporphyrin isomers, enabling researchers to distinguish between the clinically significant types I and III isomers.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely used and robust method for the quantitative analysis of coproporphyrin isomers in biological samples. This technique leverages the natural fluorescence of porphyrins for sensitive and specific detection.

The separation of coproporphyrin I and III is typically achieved using reversed-phase C18 columns. A common mobile phase consists of a gradient mixture of an aqueous buffer (such as acetate (B1210297) or formate) and an organic solvent like acetonitrile or methanol. The intrinsic fluorescence of porphyrins allows for their detection at high sensitivity, with excitation wavelengths generally around 400 nm and emission wavelengths in the range of 620-630 nm.

A developed HPLC method for the quantification of urinary coproporphyrin isomers I and III utilized a reverse-phase C18 Symmetry® column with a mobile phase of acetonitrile and acetate buffer (0.015M, pH 4). Fluorescence detection was set to an excitation wavelength of 365 nm and an emission wavelength of 624 nm researchgate.net. The validation of this method demonstrated excellent linearity, precision, and accuracy, making it suitable for research applications investigating the function of proteins like the Multidrug Resistance Protein 2 (MRP2) researchgate.net.

Table 1: HPLC Method Validation Parameters for Coproporphyrin Isomer Quantification

Parameter Coproporphyrin I Coproporphyrin III Reference
Concentration Range 10-400 nmol/l 30-560 nmol/l researchgate.net
Correlation Coefficient (r²) > 0.998 > 0.998 researchgate.net
Lower Limit of Quantification (LLOQ) 7 nmol/l 10 nmol/l researchgate.net
Inter-day Precision (CV%) < 5% < 5% researchgate.net
Intra-day Precision (CV%) < 5% < 5% researchgate.net

| Accuracy | 95-99% | 95-99% | researchgate.net |

Reversed-Phase Thin Layer Chromatography

Reversed-phase thin-layer chromatography (TLC) offers a simpler and more rapid method for the separation of porphyrin isomers. While not as quantitative as HPLC, it is a valuable tool for qualitative analysis and screening.

In this technique, a stationary phase, such as silica gel, is used. The separation of coproporphyrin isomers I and III can be achieved using specific solvent systems. One such system involves a mixture of 2,6-dimethylpyridine and water in an ammonia atmosphere, which allows for the resolution of the two isomers. Detection is typically performed by observing the fluorescence of the porphyrin spots under ultraviolet (UV) light. This method allows for analysis in the nanogram range and can be applied to urine samples.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) offers high sensitivity and specificity for the analysis of coproporphyrinogen and its derivatives. When coupled with liquid chromatography, it provides a powerful tool for both quantification and structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Coproporphyrin Isomer Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of coproporphyrin isomers in various biological matrices, including plasma and urine. This technique is particularly valuable in research for identifying endogenous biomarkers for drug transporter activities.

In a typical LC-MS/MS assay, coproporphyrins I and III are first separated chromatographically, often using a C18 column. The separated isomers are then ionized, and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode. This provides a high degree of selectivity and allows for accurate quantification even at very low concentrations. For coproporphyrin I and III, the mass transition m/z 655.3 → 596.3 is commonly selected for monitoring researchgate.netnih.govbioanalysis-zone.com. A stable isotope-labeled internal standard is often used to ensure accuracy nih.gov.

Research has demonstrated the utility of LC-MS/MS in quantifying coproporphyrin I and III as endogenous biomarkers for the functional activity of hepatic organic anion-transporting polypeptides (OATP)1B researchgate.netnih.gov. A validated LC-MS/MS assay for human plasma achieved a lower limit of quantification (LLOQ) of 20 pg/mL for both isomers researchgate.netnih.gov.

Table 2: LC-MS/MS Method Parameters for Coproporphyrin Isomer Analysis in Human Plasma

Parameter Value Reference
Chromatographic Column Ace Excel 2 C18 PFP, 3 μm, 2.1 × 150 mm researchgate.netnih.gov
Mobile Phase A 10 mM ammonium formate containing 0.1% HCOOH researchgate.netnih.gov
Mobile Phase B Acetonitrile (100%) researchgate.netnih.gov
Mass Transition (CP-I & CP-III) m/z 655.3 → 596.3 researchgate.netnih.govbioanalysis-zone.com
Internal Standard Transition m/z 659.3 → 600.3 nih.gov
Lower Limit of Quantification (LLOQ) 20 pg/mL researchgate.netnih.gov
Extraction Recovery ~70% researchgate.netnih.gov
Calibration Range 0.02–100 ng/mL nih.gov
Inter-day Precision (CV%) < 9% nih.gov

| Accuracy | 84.3–103.9% | nih.gov |

HPLC-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) for Urinary Porphyrins

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is another powerful technique for the comprehensive analysis of porphyrins in urine. ESI is a soft ionization technique that allows for the analysis of intact porphyrin molecules.

This method enables the simultaneous separation and detection of a panel of porphyrins, including coproporphyrin. The porphyrins are identified based on their protonated molecules [M+H]+ in the mass spectra. Tandem mass spectrometry (MS/MS) can be used for further structural characterization by analyzing the collision-induced dissociation product ion spectra. One study developed an HPLC-ESI-MS method for six urinary porphyrins, with limits of detection ranging from 0.2 to 3 nM tandfonline.comtandfonline.comresearchgate.net.

Development and Validation of Bioanalytical Assays for Research Applications

The development and validation of bioanalytical assays are critical to ensure the reliability and reproducibility of research findings. A bioanalytical method is a comprehensive set of procedures that includes the collection, processing, storage, and analysis of biological samples for a specific chemical compound walshmedicalmedia.comjgtps.com.

For research applications involving coproporphyrinogen and its derivatives, the validation process establishes that the quantitative analytical method is suitable for its intended purpose. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (CV%).

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

For instance, a validated method for plasma porphyrins using liquid-liquid extraction followed by HPLC with fluorometric detection demonstrated linearity from 0-500 nmol/L, a detection limit of 1.0 nmol/L, and an analytical imprecision (CV) of less than 5% porphyrianet.org. The extraction recovery for coproporphyrins was 50% porphyrianet.org. Stability studies showed that plasma porphyrins were stable for 3 days at 20°C, 6 days at 4°C, and at least one month at –20°C when stored in the dark porphyrianet.org.

Assessment of Hepatic Transporter Function using Coproporphyrin Isomers

Coproporphyrinogen I is an isomer of coproporphyrinogen III, an intermediate in the biosynthesis of heme. wikipedia.org Unlike coproporphyrinogen III, coproporphyrinogen I is not part of the normal heme synthesis pathway and its accumulation is associated with a pathological condition known as congenital erythropoietic porphyria. wikipedia.org The oxidized forms of these molecules, coproporphyrin I and coproporphyrin III, have emerged as valuable endogenous biomarkers for assessing the function of hepatic transporters, particularly the organic anion-transporting polypeptides OATP1B1 and OATP1B3. nih.govnih.gov Inhibition of these transporters can lead to significant drug-drug interactions, making the evaluation of their function a critical aspect of drug development. nih.gov

The utility of coproporphyrin isomers as biomarkers stems from their disposition in the body. They are eliminated through both bile and urine, and their entry into hepatocytes is significantly mediated by OATP transporters. doi.org Research has demonstrated that the plasma and urine concentrations of coproporphyrin I and III are sensitive to changes in the functional activity of these hepatic transporters. nih.govdoi.org

Detailed Research Findings

Preclinical and clinical studies have provided substantial evidence supporting the use of coproporphyrin isomers to evaluate hepatic transporter function. In vitro studies using human embryonic kidney (HEK) 293 cells expressing human OATP1B1 and OATP1B3, as well as in human and monkey hepatocytes, have shown active uptake of both coproporphyrin I and coproporphyrin III. nih.gov This uptake was significantly inhibited by known OATP inhibitors, indicating that these isomers are indeed substrates for these transporters. doi.org

In vivo studies in animal models have further solidified these findings. In cynomolgus monkeys, oral administration of OATP1B inhibitors led to marked increases in the plasma concentrations of both coproporphyrin I and III. nih.gov Similarly, in mice with a genetic knockout of the Oatp1a/1b gene cluster, plasma and urine levels of coproporphyrins were significantly elevated compared to wild-type mice. nih.govdoi.org These changes in coproporphyrin levels correlated with increased exposure to rosuvastatin, a known OATP1B substrate. nih.gov

Clinical studies have also demonstrated a strong correlation between the exposure to OATP1B1/1B3 inhibitors and the plasma concentrations of coproporphyrin I. For instance, a study with the drug glecaprevir, a known OATP1B1/1B3 inhibitor, showed that increasing exposure to glecaprevir led to a corresponding increase in the peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of coproporphyrin I. nih.gov This suggests that coproporphyrin I, in particular, is a sensitive and superior endogenous biomarker for the evaluation of OATP1B1 inhibition compared to coproporphyrin III. nih.gov

The following interactive data tables summarize key findings from research on the use of coproporphyrin isomers in assessing hepatic transporter function.

Table 1: Effect of OATP1B Inhibitors on Plasma Coproporphyrin Isomer Concentrations in Cynomolgus Monkeys

InhibitorFold Increase in Plasma AUC of Coproporphyrin IFold Increase in Plasma AUC of Coproporphyrin III
Cyclosporin A2.65.2
Rifampicin2.73.6

Data sourced from a study on the preclinical evaluation of coproporphyrins as markers of hepatic OATP functional activity. nih.gov

Table 2: Impact of Oatp1a/1b Gene Knockout on Plasma and Urine Coproporphyrin Levels in Mice

ParameterFold Increase Compared to Wild-Type
Plasma Coproporphyrins7.1 - 18.4
Urine Coproporphyrins7.1 - 18.4

This data highlights the significant role of OATP transporters in the clearance of coproporphyrins. nih.govdoi.org

Table 3: Correlation of Glecaprevir Exposure with Coproporphyrin I Levels in Humans

ParameterCorrelation with Glecaprevir Cmax (R²)
Coproporphyrin I Cmax Ratio0.65 (P < 0.001)

This table demonstrates the strong, statistically significant correlation between an OATP1B1 inhibitor and plasma coproporphyrin I levels, supporting its use as a clinical biomarker. nih.gov

Advanced Research Topics and Future Directions

Investigations into Protein-Protein Interactions in Heme Biosynthesis Pathways

The classical view of metabolic pathways as a series of enzymes acting independently in the cytosol or mitochondrial matrix is being replaced by a more complex model involving dynamic multi-enzyme complexes, often referred to as metabolons. There is growing evidence for the role of protein-protein interactions in regulating and channeling intermediates in heme biosynthesis. frontiersin.org In mammals, a "heme metabolon" has been proposed in the mitochondria, where interactions between terminal enzymes of the pathway, such as protoporphyrinogen (B1215707) oxidase and ferrochelatase, with other biosynthetic enzymes and transport proteins may enhance catalytic efficiency and prevent the release of potentially toxic intermediates. frontiersin.org

In the context of the coproporphyrin-dependent (CPD) pathway, which is prevalent in Gram-positive bacteria, the soluble nature of the enzymes suggests that protein-protein interactions are likely crucial for shuttling reactive porphyrin intermediates. frontiersin.org Research has begun to identify these interactions. For instance, in Mycobacterium tuberculosis, the glutamyl-tRNA reductase has been shown to form a complex with glutamyl-tRNA synthetase. frontiersin.org Elucidating the complete interactome of the heme biosynthesis pathway will be critical to understanding the spatial and temporal regulation of coproporphyrinogen metabolism. Future studies will likely employ techniques such as co-immunoprecipitation, yeast two-hybrid screening, and proximity-labeling mass spectrometry to map these interaction networks in various organisms.

Role of Post-Translational Modifications in Regulating Coproporphyrinogen-Related Enzymes

Post-translational modifications (PTMs) are covalent chemical alterations to proteins that can dramatically affect their activity, localization, and stability. nih.govnih.gov The enzymes involved in the metabolism of coproporphyrinogen are subject to various PTMs, which are emerging as key regulatory mechanisms.

Recent proteomic studies have identified several PTMs on enzymes of the CPD pathway in bacteria. For example, in mycobacteria, uroporphyrinogen decarboxylase (UroD), the enzyme that produces coproporphyrinogen III, has been found to be both acetylated and succinylated. frontiersin.org Since the conversion of uroporphyrinogen III to coproporphyrinogen III is a commitment step towards heme biosynthesis in organisms that also synthesize cobalamin, PTMs at this juncture could play a critical role in directing the flow of intermediates between these two essential pathways. frontiersin.org Similarly, the terminal enzyme of the CPD pathway, coproheme decarboxylase (ChdC), has also been shown to be acetylated and succinylated. frontiersin.org The functional consequences of these specific modifications on enzyme kinetics and protein stability are still largely unknown and represent a significant area for future investigation. Understanding how these PTMs are regulated by different cellular signals will provide deeper insights into the fine-tuning of heme biosynthesis.

EnzymeOrganismPost-Translational ModificationPotential Regulatory Role
Uroporphyrinogen Decarboxylase (UroD)MycobacteriaAcetylation, SuccinylationDirecting intermediates between heme and cobalamin synthesis
Coproheme Decarboxylase (ChdC)MycobacteriaAcetylation, SuccinylationRegulation of the terminal step of the CPD pathway

Structural and Functional Characterization of Underexplored Enzymes in Non-Canonical Pathways

While the canonical protoporphyrin-dependent (PPD) pathway of heme biosynthesis is well-characterized, several non-canonical pathways have been discovered, particularly in prokaryotes. nih.govnih.gov The coproporphyrin-dependent (CPD) pathway, utilized by many Gram-positive bacteria, represents a significant departure from the PPD pathway in its terminal steps. frontiersin.orgnih.gov This pathway involves the oxidation of coproporphyrinogen III to coproporphyrin III, followed by iron insertion to form coproheme III, and finally the decarboxylation of coproheme III to heme b by the enzyme coproheme decarboxylase (ChdC). nih.gov

Computational Modeling and Simulation of Porphyrin Metabolism Dynamics

The heme biosynthesis pathway is a complex system with multiple enzymes, intermediates, and regulatory feedback loops. Computational modeling and simulation are powerful tools for understanding the dynamics of such complex biological systems. igi-global.com Platforms like PyBioS have been used to create in silico models of porphyrin metabolism, allowing researchers to simulate the pathway and generate hypotheses about its behavior under different conditions. igi-global.com

These models can incorporate a wide range of experimental data, including enzyme kinetics, protein concentrations, and metabolite levels. The law of mass-action is often applied to describe the rates of the enzymatic reactions, resulting in a system of ordinary differential equations that can be solved numerically to predict the time-dependent concentrations of the various intermediates, including coproporphyrinogen I. igi-global.com Molecular dynamics (MD) simulations can provide further insights at the atomic level, for example, by modeling the conformational changes in enzymes upon substrate binding or the interaction between different proteins in a metabolon. researchgate.netnih.gov Future work in this area will likely involve the development of more comprehensive and multi-scale models that integrate data from different "omics" levels to create a more holistic and predictive understanding of porphyrin metabolism dynamics.

Therapeutic Strategies Based on Targeting Bacterial Coproporphyrin-Dependent Pathways

The discovery that many Gram-positive pathogenic bacteria utilize a coproporphyrin-dependent (CPD) pathway for heme biosynthesis, which is distinct from the pathway in humans, has opened up new possibilities for the development of targeted antibacterial therapies. nih.govnih.gov The enzymes unique to the bacterial CPD pathway, such as HemQ (coproporphyrinogen oxidase) and HemH/ChdC (coproheme decarboxylase), are attractive targets for novel antibiotics because their inhibition would be expected to have minimal effects on the host. sigmaaldrich.com

One promising strategy is the development of small-molecule inhibitors that specifically target these bacterial enzymes. For example, a small-molecule activator of coproporphyrinogen oxidase (CgoX) has been identified that leads to the accumulation of coproporphyrin III, a photosensitizer. nih.gov This accumulation makes the bacteria susceptible to light-based therapies, a strategy that has shown efficacy in reducing bacterial burden in animal models of skin and soft tissue infections. nih.gov Another approach involves identifying inhibitors of the terminal enzyme, coproheme decarboxylase, which would block heme synthesis and be detrimental to bacterial survival. uea.ac.uk The absence of a homolog for this enzyme in humans makes it a particularly compelling target. nih.gov

Target EnzymeTherapeutic StrategyPotential Outcome
Coproporphyrinogen Oxidase (CgoX/HemQ)Small-molecule activationAccumulation of photosensitizing coproporphyrin III, enabling photodynamic therapy
Coproheme Decarboxylase (ChdC/HemH)Small-molecule inhibitionBlockade of heme biosynthesis, leading to bacterial growth inhibition or death

Elucidation of Novel Regulatory Mechanisms in Prokaryotic Heme Biosynthesis

The regulation of heme biosynthesis in prokaryotes is remarkably diverse, reflecting the wide range of metabolic lifestyles and environmental niches occupied by these organisms. nih.gov Unlike the relatively conserved regulatory mechanisms in eukaryotes, there does not appear to be a single unifying model for the regulation of heme biosynthesis in bacteria. frontiersin.org Regulation can occur at multiple levels, including transcriptional control of biosynthetic genes in response to the availability of heme, iron, and oxygen. frontiersin.org

For instance, in Listeria monocytogenes and Bacillus subtilis, heme biosynthesis is regulated in response to oxidative stress. frontiersin.org In other bacteria, the synthesis of siroheme, which shares a common pathway with heme up to uroporphyrinogen III, is regulated by oxygen availability. frontiersin.org While some transcriptional regulators have been identified, many of the detailed molecular mechanisms remain to be elucidated. Future research will likely focus on identifying novel transcription factors and small regulatory RNAs that modulate the expression of heme biosynthesis genes. Furthermore, the role of post-translational modifications in regulating enzyme activity in response to environmental cues is a largely unexplored area in prokaryotic heme biosynthesis. nih.gov

Integration of Omics Data for a Holistic Understanding of Porphyrinogen (B1241876) Metabolism

To gain a comprehensive and systems-level understanding of porphyrinogen metabolism, it is essential to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. youtube.comosti.govnih.gov This integrative approach allows researchers to move beyond the study of individual components and to analyze the complex interplay between genes, proteins, and metabolites that govern the flux through the heme biosynthesis pathway. youtube.commdpi.com

For example, transcriptomic data can reveal changes in the expression of heme biosynthesis genes in response to different stimuli, while proteomic data can provide information on the abundance and post-translational modifications of the corresponding enzymes. Metabolomic analysis can then be used to quantify the levels of porphyrin intermediates, including coproporphyrinogen I, providing a direct readout of the metabolic state of the pathway. By integrating these different data types, researchers can build more accurate computational models of porphyrin metabolism and identify key regulatory nodes. mdpi.com This holistic approach is particularly valuable for understanding the dysregulation of porphyrin metabolism in diseases such as cancers, where altered heme biosynthesis has been observed. nih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting and quantifying coproporphyrinogen I(4-) in biological samples?

  • Methodological Answer : Ultra-high-performance liquid chromatography (uHPLC) with a high ionic strength solvent (e.g., 1 M ammonium acetate) is essential for resolving coproporphyrinogen I and III isomers due to their structural similarity. Mass spectrometry (MS) coupled with uHPLC enables precise quantification, particularly in complex matrices like urine or blood. Ensure anaerobic sample handling to prevent oxidation of porphyrinogens to porphyrins during extraction .

Q. Why does coproporphyrinogen I(4-) accumulate in certain metabolic disorders?

  • Methodological Answer : Coproporphyrinogen I(4-) accumulates when the enzyme coproporphyrinogen oxidase (CPOX), which is stereospecific for isomer III, cannot process isomer I. This occurs in congenital erythropoietic porphyria (CEP) due to uroporphyrinogen III synthase (UROS) deficiencies, leading to non-enzymatic formation of isomer I. Laboratory diagnosis involves measuring urinary porphyrin I/III ratios and enzymatic activity assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data on anaerobic coproporphyrinogen III oxidase activity?

  • Methodological Answer : Anaerobic conversion of coproporphyrinogen III to protoporphyrinogen IX requires specific cofactors (e.g., L-methionine, ATP, NAD+) and may involve radical-based mechanisms. To address contradictions, replicate experiments using purified substrates (not coupled reactions starting with porphobilinogen) and validate cofactor roles via knockout studies or isotopic labeling. For example, in Rhodobacter sphaeroides, L-methionine is critical for anaerobic activity, but its mechanistic role remains unclear .

Q. What experimental strategies are effective for studying enzyme-substrate interactions in coproporphyrinogen oxidase (CPOX)?

  • Methodological Answer : Molecular docking simulations using yeast CPOX dimer structures (PDB ID) can predict substrate binding modes. Employ site-directed mutagenesis to test active-site residues (e.g., tyrosines implicated in oxygen-dependent CPOX). High-resolution crystallography or cryo-EM of substrate-bound CPOX complexes can clarify protonation states and decarboxylation mechanisms .

Q. How do researchers distinguish between in vivo and in vitro contributions to coproporphyrinogen I/III ratios?

  • Methodological Answer : Use isotopic tracing (e.g., 13C^{13}\text{C}-labeled ALA) to track porphyrinogen synthesis in cell cultures or animal models. Compare ratios in wild-type vs. UROD/CPOX-deficient systems. In vitro assays with recombinant UROD confirm its ability to decarboxylate both isomers, while in vivo accumulation of isomer I reflects CPOX specificity .

Data Analysis and Interpretation

Q. How should researchers address variability in porphyrinogen oxidation rates during experimental workflows?

  • Methodological Answer : Implement strict anaerobic conditions (glove boxes, chelators like EDTA) to minimize non-enzymatic oxidation. Use internal standards (e.g., deuterated coproporphyrinogens) in MS workflows to correct for degradation. Statistical models (e.g., mixed-effects regression) can account for batch variability in large datasets .

Q. What criteria validate the use of coproporphyrinogen I/III ratios as biomarkers for porphyria?

  • Methodological Answer : Establish reference ranges using healthy controls and confirm specificity via receiver operating characteristic (ROC) curves. Correlate ratios with clinical symptoms (e.g., photosensitivity) and genetic testing (UROS mutations). Cross-validate findings with orthogonal methods like enzymatic activity assays .

Experimental Design Considerations

Q. What controls are critical for in vitro studies of coproporphyrinogen metabolism?

  • Methodological Answer : Include negative controls (heat-inactivated enzymes), substrate-free reactions, and inhibitors (e.g., succinylacetone for ALA dehydratase inhibition). For anaerobic assays, verify oxygen levels using methylene blue indicators. Normalize activity to protein concentration (Bradford assay) .

Tables for Key Methodological Insights

Technique Application Key Parameters References
uHPLC-MSIsomer separation and quantification1 M ammonium acetate, 0.3 mL/min flow rate
Molecular DockingCPOX substrate binding studiesAutoDock 4.0, 127×127×127 grid size
Isotopic Tracing (13C^{13}\text{C}-ALA)Tracking porphyrinogen synthesis in vivo24-hr incubation, LC-MS/MS analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
coproporphyrinogen I(4-)
Reactant of Route 2
coproporphyrinogen I(4-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.